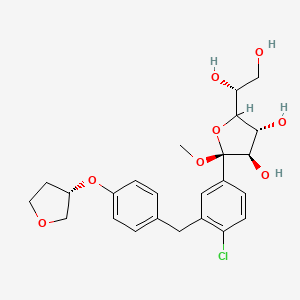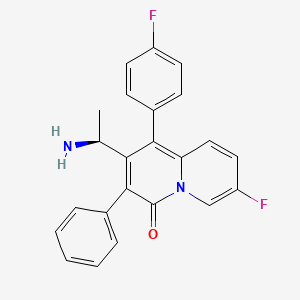![molecular formula C6H4ClN3O2 B14890473 7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido-oxazines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method ensures the formation of the desired bicyclic structure with the chlorine atom appropriately positioned.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrimido-oxazines with various functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials for organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of mutant IDH1 and IDH2 enzymes, which are involved in the citric acid cycle. By inhibiting these enzymes, the compound prevents the conversion of isocitrate to α-ketoglutarate, thereby blocking the production of 2-hydroxyglutarate, a metabolite associated with cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of biological activities.
Pyrimidine Derivatives: Similar to pyrimido-oxazines, pyrimidine derivatives are known for their medicinal properties and are used in various therapeutic applications.
Uniqueness
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is unique due to its specific bicyclic structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit mutant IDH enzymes sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Propiedades
Fórmula molecular |
C6H4ClN3O2 |
|---|---|
Peso molecular |
185.57 g/mol |
Nombre IUPAC |
7-chloro-1,4-dihydropyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C6H4ClN3O2/c7-5-8-1-3-2-12-6(11)10-4(3)9-5/h1H,2H2,(H,8,9,10,11) |
Clave InChI |
ZNCRJTIMFHPTOH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=C(N=C2NC(=O)O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
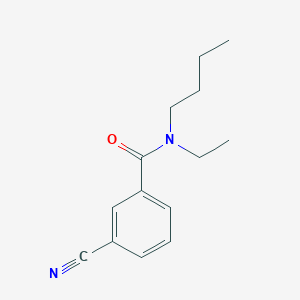

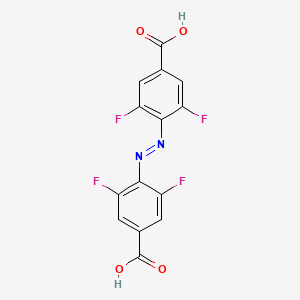

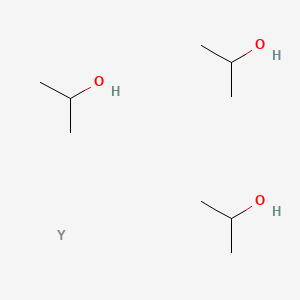
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
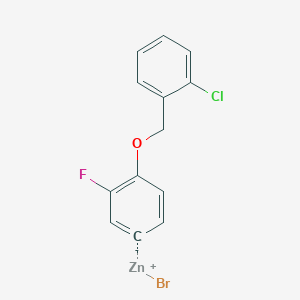
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)

